molecular formula C21H20N4O2S B1246947 1H-吲唑,3-(1-萘甲酰磺酰基)-5-(1-哌嗪基)- CAS No. 744218-85-7

1H-吲唑,3-(1-萘甲酰磺酰基)-5-(1-哌嗪基)-

货号 B1246947
CAS 编号: 744218-85-7
分子量: 392.5 g/mol
InChI 键: FYOVZCDHYOEKDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-, has been detailed in studies focusing on developing potent and selective ligands. A novel series of 5-piperazinyl-3-sulfonylindazoles, including this compound, has been synthesized, showcasing the process and pharmacokinetic activities of these compounds for potential therapeutic applications (Liu et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of such compounds reveal detailed insights into their potential mechanisms of action. The molecular structure, often determined by X-ray crystallography or molecular modeling, provides the basis for understanding the interaction between these compounds and their target receptors, although specific studies on the molecular structure of 1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-, were not directly found in the queried results.

Chemical Reactions and Properties

The chemical reactivity and properties of 1H-Indazole derivatives are pivotal in their function as CNS agents. Their selective affinity towards receptors like 5-HT(6) highlights their therapeutic potential. The chemical reactions involved in creating these compounds, such as the formation of C-N bonds and the introduction of sulfonyl and piperazinyl groups, are crucial for their activity (Liu et al., 2010).

科学研究应用

1. CNS疾病药物和5-HT6受体拮抗剂

一系列5-哌嗪基-3-磺酰基吲唑,包括3-(萘-1-基磺酰基)-5-(哌嗪-1-基)-1H-吲唑(WAY-255315或SAM-315),已被开发为强效且选择性的5-HT6拮抗剂,主要用于中枢神经系统疾病的认知增强 (Liu 等人,2010 年)

2. 药物化学应用

哌嗪-1-基-1H-吲唑衍生物在药物化学中发挥着重要作用。1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑等新型化合物被合成用于各种应用,通过光谱分析表征,并进行对接研究 (Balaraju 等人,2019 年)

3. 抗精神病药物的临床前评估

该化合物已用于潜在抗精神病药物的临床前评估,需要方便地合成 3-(1-哌嗪基)-1H-吲唑衍生物 (Leroy 等人,2001 年)

4. 多巴胺受体的高亲和力配体

该化合物是新型高亲和力配体系列的一部分,用于人类多巴胺 D4 受体,对离子通道的选择性更高。这使其成为口服生物利用治疗剂的潜在候选者 (Collins 等人,1998 年)

5. 合成和生物活性

吲唑因其抗高血压和抗癌特性而受到认可。合成吲唑等新型杂环系统对于抗菌、抗抑郁和抗炎治疗等药物应用具有重要意义 (Gaikwad 等人,2015 年)

6. 药理学研究和分子对接

分子药理学研究突出了吲唑在药物研究中的重要性。它们具有多种生物活性,并在针对癌症和高血压等疾病的治疗开发中发挥着至关重要的作用 (Mal 等人,2022 年)

7. OLED 和光物理性质中的应用

像氧二硅杂蒽并环的 1H-苯并[f]-和 1H-萘并[2,3-f]吲唑这样的吲唑由于其高荧光量子产率和良好的热稳定性而具有 OLED 应用。这些特性对于 OLED 应用中的深蓝色发射器非常重要 (Zhang 等人,2013 年)

8. 血清素受体配体

与该化合物相关的 1-(芳基磺酰基)-2,3-二氢-1H-喹啉-4-酮的哌嗪基衍生物对 5-HT6 受体显示出高结合亲和力,突出了它们作为血清素受体配体的潜力 (Park 等人,2011 年)

9. 抗氧化剂和细胞毒性剂

该化合物已用于合成衍生物,如 9-O-3-(1-哌嗪基/吗啉基/哌啶基)戊基-小檗碱,显示出作为抗氧化剂和细胞毒性剂的有希望的结果 (Mistry 等人,2016 年)

10. 抗菌和抗真菌剂

吲唑及其衍生物因其抗菌、抗炎、抗癌、抗 HIV 和抗高血压作用而受到关注,使其成为重要的抗菌和抗真菌剂 (Panda 等人,2022 年)

属性

IUPAC Name

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVZCDHYOEKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-

CAS RN

744218-85-7
Record name WAY-255315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-255315
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does WAY-255315 interact with its target and what are the downstream effects?

A1: WAY-255315 acts as a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor []. While the exact downstream effects are still under investigation, antagonism of the 5-HT6 receptor has shown promise for cognitive enhancement in preclinical models []. This suggests that WAY-255315 may hold therapeutic potential for cognitive disorders.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this class of compounds and how modifications impact its activity?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions that the research focused on identifying potent and selective 5-HT6 antagonists within the 5-piperazinyl-3-sulfonylindazoles series []. This suggests that modifications to the piperazine ring, the sulfonyl group, or the indazole core could potentially influence the compound's binding affinity, selectivity, and overall pharmacological activity. Further research exploring these structural modifications is needed to fully elucidate the SAR and optimize the compound's properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。